4,6-Dibromo-1H-indole-2-carboxylic acid
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Overview
Description
4,6-Dibromo-1H-indole-2-carboxylic acid is a brominated derivative of indole, a significant heterocyclic compound Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dibromo-1H-indole-2-carboxylic acid typically involves the bromination of indole-2-carboxylic acid. One common method is the electrophilic aromatic substitution reaction using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl or heteroaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Various substituted indole derivatives.
Oxidation Products: Indole-2,3-diones.
Reduction Products: Indoline derivatives.
Scientific Research Applications
4,6-Dibromo-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Medicine: Explored as a lead compound for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-dibromo-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atoms enhance the compound’s ability to form strong interactions with enzymes and receptors. The indole ring can participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity. The exact molecular targets and pathways may vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
4,6-Dichloro-1H-indole-2-carboxylic acid: A chlorinated analog with similar chemical properties but different reactivity and biological activities.
5,6-Dibromo-1H-indole-3-carboxylic acid: Another brominated indole derivative with bromine atoms at different positions, leading to distinct chemical and biological properties.
Uniqueness: 4,6-Dibromo-1H-indole-2-carboxylic acid is unique due to the specific positioning of bromine atoms, which influences its reactivity and potential applications. The compound’s ability to undergo selective chemical reactions and its diverse biological activities make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C9H5Br2NO2 |
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Molecular Weight |
318.95 g/mol |
IUPAC Name |
4,6-dibromo-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5Br2NO2/c10-4-1-6(11)5-3-8(9(13)14)12-7(5)2-4/h1-3,12H,(H,13,14) |
InChI Key |
MBJGSCSSICNDOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C(=O)O)Br)Br |
Origin of Product |
United States |
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